Product packaging for 5-broMo-N-propylpyridine-3-sulfonaMide(Cat. No.:CAS No. 1266868-12-5)

5-broMo-N-propylpyridine-3-sulfonaMide

Cat. No.: B578053
CAS No.: 1266868-12-5
M. Wt: 279.152
InChI Key: VNGHITJHOKCQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-N-propylpyridine-3-sulfonamide is a chemical compound of interest in medicinal chemistry and antibacterial research. Sulfonamide-functionalized molecules are a significant class of synthetic compounds known to exhibit a range of pharmacological activities, primarily through mechanisms such as the inhibition of bacterial dihydropteroate synthetase or carbonic anhydrase . The structural motif of a brominated heterocycle, like the pyridine ring in this compound, is often utilized in synthetic chemistry as a versatile building block. It can undergo further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . Researchers investigate these sulfonamide derivatives to develop new therapeutic strategies, particularly against challenging, drug-resistant bacterial pathogens . The propyl chain attached to the sulfonamide nitrogen may be explored for its influence on the compound's lipophilicity and overall pharmacokinetic properties. This product is intended for laboratory research purposes only to support such investigative work.

Properties

CAS No.

1266868-12-5

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.152

IUPAC Name

5-bromo-2-propylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11BrN2O2S/c1-2-3-7-8(14(10,12)13)4-6(9)5-11-7/h4-5H,2-3H2,1H3,(H2,10,12,13)

InChI Key

VNGHITJHOKCQDL-UHFFFAOYSA-N

SMILES

CCCC1=NC=C(C=C1S(=O)(=O)N)Br

Synonyms

5-broMo-N-propylpyridine-3-sulfonaMide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Bromo N Propylpyridine 3 Sulfonamide

Retrosynthetic Analysis of 5-Bromo-N-propylpyridine-3-sulfonamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered.

The most common and strategically sound disconnection occurs at the sulfonamide nitrogen-sulfur bond (S-N). This leads to two key synthons: 5-bromopyridine-3-sulfonyl chloride and n-propylamine. This approach is favored due to the well-established reactivity of sulfonyl chlorides with amines.

A second approach involves the disconnection of the pyridine (B92270) carbon-sulfur bond (C-S). This would yield a 5-bromopyridine synthon (such as a lithiated species or an organoboron compound) and a source for the N-propylsulfonamide moiety. However, forming the C-S bond directly onto the pyridine ring at a late stage is often more complex than the first approach.

A third, highly practical pathway involves a different sequence of bond formations. The initial disconnection is the N-propyl bond, leading to the intermediate 5-bromo-3-pyridinesulfonamide. sigmaaldrich.com A subsequent disconnection of the S-N bond of this intermediate leads to a precursor like 3-amino-5-bromopyridine (B85033). sigmaaldrich.com This amine can then be converted to the sulfonamide, which is subsequently alkylated. This step-wise functionalization is often preferred in practice to manage selectivity and reactivity.

Detailed Synthesis Procedures

The synthesis of this compound is not a single reaction but a sequence of carefully executed steps.

Precursor Synthesis and Halogenation Strategy (Bromination)

The synthesis begins with the preparation of a suitably functionalized pyridine precursor. Direct electrophilic substitution on the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com When reactions do occur, they typically favor the 3-position. gcwgandhinagar.com

The bromination of pyridine to form 3-bromopyridine (B30812) can be achieved under harsh conditions, for instance, by reacting pyridine with bromine in the presence of oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. gcwgandhinagar.com A more controlled method involves the activation of the pyridine ring by forming a pyridine-N-oxide. This modification enhances reactivity and directs substitution, followed by a deoxygenation step. wikipedia.org

Alternatively, a common starting material for this synthesis is 3-aminopyridine (B143674). The amino group can direct the bromination to the 5-position, yielding 3-amino-5-bromopyridine, a key intermediate. sigmaaldrich.com

Table 1: Selected Bromination Strategies for Pyridine Derivatives

Starting Material Reagents & Conditions Product Key Features
Pyridine Br₂ / Oleum, 130°C 3-Bromopyridine Harsh conditions, direct but requires high temperature. gcwgandhinagar.com
Pyridine-N-oxide Br₂ / Fuming H₂SO₄ 3-Bromopyridine-N-oxide Activation of the ring, followed by deoxygenation. researchgate.net

Sulfonylation Reactions to Form the Sulfonamide Moiety

With the brominated pyridine core in hand, the next critical step is the introduction of the sulfonamide group. A standard and widely used method is the reaction of an amino group with a sulfonyl chloride derivative. researchgate.neteurjchem.com

One pathway involves converting the 3-amino-5-bromopyridine intermediate into a diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to generate 5-bromopyridine-3-sulfonyl chloride. This reactive intermediate is then treated with ammonia (B1221849) to form the primary sulfonamide, 5-bromo-3-pyridinesulfonamide. sigmaaldrich.com

A more direct route, if starting with 3-amino-5-bromopyridine, could involve direct sulfonylation, though this is less common for creating the core sulfonamide group itself. The synthesis of N-pyridin-3-yl-benzenesulfonamide, for example, was achieved by reacting 3-aminopyridine with benzenesulfonyl chloride, demonstrating the feasibility of forming the S-N bond from an aminopyridine. researchgate.net

Introduction of the N-propyl Group

The final key transformation is the alkylation of the primary sulfonamide (5-bromo-3-pyridinesulfonamide) to introduce the N-propyl group. Classical methods for this transformation often involve reacting the sulfonamide with an alkyl halide, such as propyl bromide or iodide, in the presence of a base. nih.gov

More modern and efficient methods utilize alcohols as alkylating agents, which is considered a greener approach as the only byproduct is water. These reactions are typically catalyzed by transition metal complexes. acs.org Various catalytic systems have been developed for the N-alkylation of sulfonamides with alcohols, employing metals like iridium rsc.orgacs.org and manganese. acs.org These reactions often proceed in high yields under relatively mild conditions. For instance, an iridium complex has been shown to catalyze the N-alkylation of various sulfonamides with alcohols in water. rsc.org

Table 2: Representative Methods for N-Alkylation of Sulfonamides

Alkylating Agent Catalyst / Reagents Conditions Key Features
Alkyl Halides Base (e.g., K₂CO₃) Varies Classical, widely used method. nih.gov
Alcohols [Cp*IrCl₂]₂ / t-BuOK Varies Catalytic hydrogen transfer, high atom economy. acs.org
Alcohols Mn(I) PNP pincer complex K₂CO₃, Toluene (B28343) Utilizes an earth-abundant metal catalyst. acs.org
Alcohols Water-soluble Iridium complex Cs₂CO₃, Water "Green" conditions, proceeds in aqueous media. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful control over several parameters to maximize yield and purity.

Catalyst Loading: In catalytic N-alkylation reactions, the amount of catalyst is crucial. For iridium-catalyzed reactions, loadings can be as low as 0.05 to 1.5 mol%, depending on the substrate's reactivity. acs.org Electron-deficient sulfonamides may require less catalyst than electron-rich ones. acs.org

Solvent and Base: The choice of solvent and base significantly impacts reaction efficiency. For N-alkylation with alcohols, bases like t-BuOK or K₂CO₃ are commonly employed. acs.orgacs.org The solvent can range from toluene to water, depending on the catalytic system. acs.orgrsc.org

Temperature and Reaction Time: Reaction temperatures and times must be optimized for each step. For instance, bromination may require high temperatures (130°C), gcwgandhinagar.com while certain catalytic alkylations can be performed under milder conditions. Patent literature on the bromination of pyridine derivatives suggests reaction temperatures between 50°C and 90°C for 1 to 5 hours can be effective with specific reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com

Purification Techniques for Academic Research

After synthesis, the crude this compound must be purified to meet the high standards of academic research. Several standard techniques are employed.

Recrystallization/Pulping: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes, leaving impurities in the solution. A related technique, pulping, involves stirring the crude solid in a solvent where it is only sparingly soluble. This can wash away soluble impurities. A patent for a related compound, 5-bromopyridine-3-formaldehyde, specifies a purification method of pulping the crude product in a mixed solvent system of petroleum ether and ethyl acetate. google.com

Column Chromatography: This is one of the most versatile purification techniques. The crude mixture is loaded onto a column of stationary phase (typically silica (B1680970) gel or alumina), and a solvent (eluent) is passed through the column. Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

Extraction: Liquid-liquid extraction is used during the work-up phase of a reaction to separate the product from inorganic salts, acids, or bases by partitioning it between two immiscible liquid phases, typically an organic solvent and an aqueous solution.

The purity of the final compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Synthetic Routes to Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues and derivatives. These modifications can be systematically categorized into three main areas: alterations at the N-propyl group, substitutions on the pyridine ring, and derivatization of the sulfonamide moiety itself. Such synthetic efforts are crucial for exploring structure-activity relationships in medicinal chemistry and developing new materials. Catalytic cross-coupling reactions, particularly those using palladium and copper, are instrumental in many of these transformations. lookchem.comrsc.orgresearchgate.netnih.gov

Modifications at the N-propyl Position

The most direct method for modifying the N-propyl position involves the reaction of the precursor, 5-bromopyridine-3-sulfonyl chloride, with a variety of primary and secondary amines. This standard procedure for sulfonamide synthesis allows for the introduction of a wide range of alkyl, aryl, and functionalized substituents in place of the n-propyl group.

The general synthetic approach involves reacting 5-bromopyridine-3-sulfonyl chloride with a desired amine (R1R2NH) in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran. The base serves to scavenge the hydrochloric acid generated during the reaction. researchgate.net

Table 1: Examples of N-Substituted Analogues of 5-Bromopyridine-3-sulfonamide

Substituent (R) on NitrogenAmine ReactantResulting Compound NameReference
EthylEthylamine5-Bromo-N-ethylpyridine-3-sulfonamide sigmaaldrich.com
DiethylDiethylamine5-Bromo-N,N-diethylpyridine-3-sulfonamide lookchem.com
IsopropylIsopropylamine5-Bromo-N-isopropylpyridine-3-sulfonamide nih.gov
Various Alkyl/Aryl GroupsPrimary/Secondary AminesN-Alkyl/Aryl-5-bromopyridine-3-sulfonamides lookchem.com

Research has demonstrated the successful synthesis of various N-substituted sulfonamides using this methodology. For instance, reacting 5-bromothiophene-2-sulfonamide (B1270684) with different alkyl bromides using lithium hydride (LiH) yielded N-ethyl, N-propyl, and N-isopropyl derivatives, a strategy applicable to the pyridine-based system. nih.gov Copper-catalyzed cross-coupling reactions have also been effectively used to couple primary and secondary alkyl and aryl sulfonamides with 3-bromopyridine, indicating a robust method for creating diverse N-substituted products. lookchem.com

Substitutions on the Pyridine Ring (e.g., at C-2, C-4, C-6)

The pyridine ring of this compound presents several opportunities for substitution, primarily by leveraging the reactive bromo group at the C-5 position or by direct C-H functionalization at other positions.

Substitution at C-5: The bromine atom at the C-5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl and heteroaryl groups. A general procedure involves reacting the this compound with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., potassium phosphate), and a solvent system like 1,4-dioxane (B91453) and water. mdpi.com This approach has been used to synthesize a series of 5-aryl-2-methylpyridin-3-amine derivatives from the corresponding 5-bromo precursor. mdpi.com A similar strategy was employed in the thiophene (B33073) series, where 5-bromo-N-propylthiophene-2-sulfonamide underwent Suzuki coupling with various aryl boronic acids to yield 5-aryl derivatives. nih.gov

Table 2: Potential C-5 Substituted Derivatives via Suzuki Coupling

Arylboronic Acid ReactantPotential Product Name
Phenylboronic acidN-Propyl-5-phenylpyridine-3-sulfonamide
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N-propylpyridine-3-sulfonamide
Thiophene-2-boronic acidN-Propyl-5-(thiophen-2-yl)pyridine-3-sulfonamide

Substitution at C-4: Direct C-H functionalization offers a modern approach to introduce substituents at other positions on the pyridine ring. A notable method is the C4-selective C-H sulfonylation of pyridines. chemrxiv.org This process involves activating the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinate salt. By carefully selecting the base, such as N-methylpiperidine, high regioselectivity for the C-4 position can be achieved. chemrxiv.org While this method introduces another sulfonyl group, it exemplifies the potential for selective functionalization at the C-4 position.

Substitution at C-2 and C-6: While the electronic nature of the pyridine ring, influenced by the existing substituents, typically directs reactions to specific sites, other methods can achieve substitution at C-2 and C-6. Copper-catalyzed coupling reactions have been shown to work with 2-bromopyridines and 4-bromopyridines, suggesting that if a bromo-substituent were present at these positions, further derivatization would be feasible. lookchem.com

Derivatization of the Sulfonamide Group

Modification of the sulfonamide group itself is a less common but viable route to new derivatives. This can involve reactions at the sulfonamide N-H bond or more complex transformations that build new heterocyclic systems incorporating the sulfonamide functionality.

N-Alkylation/N-Arylation of the Sulfonamide: For a primary sulfonamide (R-SO₂NH₂), the two protons on the nitrogen are acidic and can be replaced. Even in a secondary sulfonamide like this compound, the remaining N-H proton can potentially be substituted under specific conditions, leading to tertiary sulfonamides.

Cyclization Reactions: The sulfonamide group can be incorporated into a larger heterocyclic system. For example, synthetic protocols have been developed to prepare 1,3-dioxopyrrolo[3,4-c]pyridines containing sulfonamide groups linked to the pyrrole (B145914) nitrogen. researchgate.net This involves condensing a pyridine-3,4-dicarboxylic acid derivative with an amine that already bears a sulfonamide moiety. researchgate.net Another approach involves the synthesis of pyridine-based sulfonamides through a one-pot multicomponent reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-sulfonamide, and ammonium (B1175870) acetate, leading to highly functionalized pyridine rings. rsc.org These methods build a new pyridine ring that already contains the desired sulfonamide derivative.

Table 3: Examples of Sulfonamide Group Derivatization Strategies

Derivatization StrategyDescriptionPotential Product ClassReference
Condensation and CyclizationReaction of pyridine precursors with sulfonamide-containing amines to form fused ring systems.Pyrrolo[3,4-c]pyridine sulfonamides researchgate.net
Multicomponent ReactionOne-pot synthesis to construct a new pyridine ring bearing a sulfonamide group.2-Amino-3-cyanopyridine sulfonamides rsc.org
Click ChemistryUsing a "click tailing" approach to modify a scaffold attached to the sulfonamide zinc-binding group (ZBG).1,2,3-Triazole-containing pyridine sulfonamides nih.gov

The "click tailing" strategy has been effectively used to modify 4-substituted pyridine-3-sulfonamides. nih.gov In this approach, a primary sulfonamide is functionalized with a linker (e.g., via propargylamine) to introduce an alkyne. This alkyne then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various azides to attach a wide array of "tails," creating a library of complex derivatives. nih.gov This highlights a powerful and modular method for extensive derivatization originating from the sulfonamide group.

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are fundamental in the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic and vibrational states of chemical bonds, as well as the local environment of individual atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for 5-bromo-N-propylpyridine-3-sulfonamide is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of analogous structures.

¹H NMR (Proton NMR) would be expected to provide distinct signals for each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts and multiplicities dictated by the positions of the bromo and sulfonamide substituents. The protons of the N-propyl group would appear in the upfield region. The methylene (B1212753) group adjacent to the sulfonamide nitrogen would likely be observed as a triplet, coupled to the neighboring methylene group. The terminal methyl group of the propyl chain would also present as a triplet.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the pyridine ring would resonate in the downfield region (typically 120-160 ppm). The carbon atom bonded to the electronegative bromine atom would be expected to show a characteristic chemical shift. The carbon atoms of the N-propyl group would appear in the upfield region of the spectrum.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-28.8 - 9.0d2.0 - 3.0
Pyridine H-48.2 - 8.4t2.0 - 3.0
Pyridine H-68.6 - 8.8d2.0 - 3.0
N-H (Sulfonamide)7.5 - 8.5t5.0 - 6.0
N-CH₂ (Propyl)2.9 - 3.1q7.0 - 8.0
CH₂ (Propyl)1.4 - 1.6sextet7.0 - 8.0
CH₃ (Propyl)0.8 - 1.0t7.0 - 8.0

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2150 - 155
Pyridine C-3140 - 145
Pyridine C-4135 - 140
Pyridine C-5118 - 122
Pyridine C-6148 - 152
N-CH₂ (Propyl)45 - 50
CH₂ (Propyl)22 - 26
CH₃ (Propyl)10 - 14

Disclaimer: The NMR data presented in these tables is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. The sulfonamide group is particularly informative, with distinct stretching vibrations for the S=O and S-N bonds. The N-H bond of the sulfonamide would also produce a noticeable absorption. Aromatic C-H and C=C stretching vibrations from the pyridine ring, as well as aliphatic C-H stretching from the propyl group, would also be present.

Interactive Table: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Sulfonamide)3200 - 3300Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=N, C=C (Pyridine Ring)1550 - 1650Stretching
S=O (Sulfonamide)1330 - 1370 (asymmetric), 1140 - 1180 (symmetric)Stretching
C-N (Sulfonamide)1080 - 1120Stretching
C-Br500 - 600Stretching

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₁₁BrN₂O₂S), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact molecular weight (279.15 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M+ and M+2) of roughly equal intensity. Analysis of the fragmentation pattern could reveal the loss of the propyl group, the SO₂ moiety, or the bromine atom, providing further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound currently exists, analysis of related sulfonamide structures suggests that the molecule would likely exhibit a distorted tetrahedral geometry around the sulfur atom. The crystal packing would likely be influenced by hydrogen bonding interactions involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl group, potentially forming dimeric or polymeric structures in the solid state.

Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture with high resolution. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for determining its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the confirmation of the molecular weight of the eluted compound, providing an additional layer of certainty in its identification and purity assessment. LC-MS is particularly valuable for analyzing complex reaction mixtures and for the quantitative analysis of compounds in biological matrices. A general LC-MS method for sulfonamides would involve a gradient elution on a C18 column followed by detection using electrospray ionization (ESI) in positive or negative ion mode.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and geometry of molecules. indexcopernicus.com It is employed to predict a range of properties for compounds like 5-bromo-N-propylpyridine-3-sulfonamide. nih.gov

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. Computational software, such as GAUSSIAN, is often used for these types of calculations. indexcopernicus.com

Conformational analysis further explores the different spatial orientations the molecule can adopt due to the rotation around its single bonds, particularly within the N-propyl group and its connection to the sulfonamide moiety. These calculations help identify the most energetically favorable conformers. In similar structures, steric hindrance can play a significant role in determining the preferred conformation. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Sulfonamide Moiety This table presents typical geometric parameters for a sulfonamide group attached to a pyridine (B92270) ring, as determined by DFT calculations on related compounds.

ParameterBond/AngleTypical Value
Bond LengthS-O (Sulfonyl)~1.47 Å
Bond LengthS-N (Sulfonamide)~1.70 Å
Bond LengthS-C (Pyridine)~1.78 Å
Bond AngleO-S-O~122°
Bond AngleO-S-N~107°
Bond AngleN-S-C~104°
Dihedral AngleC-C-S-NVaries with conformation

Note: The data in this table is illustrative and based on general findings for sulfonamide compounds in computational studies, not specific experimental values for this compound. indexcopernicus.com

The electronic properties of a molecule are key to understanding its reactivity and stability. This analysis focuses on the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. irjweb.comnih.govnih.gov For related pyridine derivatives, the HOMO orbitals are often located on the pyridine ring, while the LUMO orbitals may also be distributed across the ring system. mdpi.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict reactivity sites. nih.gov It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP would likely show negative potential around the electronegative oxygen and nitrogen atoms and positive potential around the hydrogen atoms. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data This table provides plausible FMO energy values for a molecule like this compound, based on DFT calculations for analogous compounds.

ParameterDescriptionIllustrative Energy Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.90
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.50
ΔE (Energy Gap)ELUMO - EHOMO5.40

Note: The data is for illustrative purposes, derived from computational studies on similar brominated pyridine and sulfonamide structures. nih.govmdpi.com

The results from electronic structure analysis directly inform predictions about the molecule's chemical behavior. The HOMO-LUMO energy gap is a primary indicator of global reactivity. nih.gov A moderate to low energy gap, as is often seen in such aromatic sulfonamides, suggests the molecule is likely to be chemically reactive. nih.gov

The MEP map provides more specific predictions about site selectivity. The most negative regions, likely near the sulfonyl oxygens and the pyridine nitrogen, are the probable sites for interaction with electrophiles. Conversely, the most positive regions, associated with the amine proton of the sulfonamide and protons on the propyl chain, are the likely sites for nucleophilic attack. nih.gov The bromine atom, with its electron-withdrawing nature and lone pairs, also represents a significant site for potential intermolecular interactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its behavior over time, including its flexibility and interactions with its environment.

MD simulations can model the dynamic movements of this compound. A key area of interest is the conformational flexibility of the N-propyl side chain. Simulations can track the rotation around the C-C and C-N single bonds of this chain, revealing the most populated conformational states and the energy barriers between them. The rotational dynamics between the pyridine ring and the sulfonamide group can also be studied to understand how these two planar groups orient themselves relative to each other over time.

An extensive search for scientific literature and data concerning the chemical compound this compound has revealed a significant lack of available information regarding its theoretical and computational chemistry studies. Specifically, no detailed research findings, data tables, or scholarly articles could be retrieved on the molecular docking studies, potential protein binding sites, ligand-receptor interactions, or predicted binding affinities for this particular compound.

The performed searches for "this compound" in conjunction with terms such as "molecular docking," "protein binding sites," "ligand-receptor interactions," and "binding affinity prediction" did not yield any relevant results. This suggests that such studies, if they have been conducted, are not published in publicly accessible scientific databases or journals.

Consequently, it is not possible to provide a detailed, evidence-based article on the "" of this compound as outlined in the request. The absence of primary or secondary research data prevents a scientifically accurate discussion on the identification of its potential protein binding sites, the analysis of its ligand-receptor interactions and binding modes, or the prediction of its binding affinities and energetics.

Therefore, the generation of the requested article with the specified content and structure cannot be fulfilled at this time due to the unavailability of the necessary scientific information.

Investigation of Biological Activities Preclinical, Mechanistic Focus

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

No specific studies detailing the inhibitory effects of 5-broMo-N-propylpyridine-3-sulfonaMide on carbonic anhydrase isoforms were found in the reviewed literature.

Other Relevant Enzyme Targets (e.g., Tubulin Polymerization, α-Amylase, Proteases)

There is no available research data on the activity of this compound against other enzyme targets such as tubulin, α-amylase, or various proteases.

Antimicrobial Activity Studies (in vitro/in vivo animal models, without clinical details)

Antibacterial Spectrum and Potency

No in vitro or in vivo studies have been published that characterize the antibacterial spectrum or potency (e.g., Minimum Inhibitory Concentrations) of this compound against any bacterial strains.

Antifungal Properties

Information regarding the potential antifungal properties of this compound is not available in the scientific literature.

Mechanisms of Antimicrobial Action (e.g., Folate Synthesis Inhibition)

As there are no studies on its antimicrobial activity, the mechanism of action for this compound, including any potential role in folate synthesis inhibition, remains uninvestigated.

Antiproliferative Activity (in vitro/in vivo animal models, without clinical details)

No studies detailing the antiproliferative activity of this compound were found.

Cell Line-Based Assays

There is no available data from cell line-based assays to report.

Mechanisms of Cell Growth Inhibition (e.g., Cell Cycle Arrest, Apoptosis Induction)

There is no available data on the mechanisms of cell growth inhibition for this compound.

Other Preclinical Biological Studies (e.g., Anti-inflammatory, Antitubercular, Antiviral)

No preclinical studies on other biological activities such as anti-inflammatory, antitubercular, or antiviral effects for this compound were found.

In Vitro and Animal Model Investigations

There is no available data from in vitro or animal model investigations to report.

Structure Activity Relationship Sar Studies

Impact of the Bromine Atom at C-5 on Biological Activity and Molecular Interactions

The presence of a bromine atom at the C-5 position of the pyridine (B92270) ring in 5-bromo-N-propylpyridine-3-sulfonamide significantly influences its physicochemical properties and, consequently, its biological activity. Halogen atoms, such as bromine, are known to modulate a molecule's lipophilicity, electronic character, and steric profile, all of which are pivotal for molecular interactions with biological targets.

In many medicinal chemistry campaigns, the introduction of a halogen atom like bromine can lead to enhanced binding affinity through various non-covalent interactions. Bromine can participate in halogen bonding, an interaction where the electropositive crown of the halogen interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in a receptor's binding pocket. This can contribute to the stabilization of the ligand-receptor complex and improve potency.

Role of the N-propyl Chain in Potency and Selectivity

The N-propyl chain attached to the sulfonamide nitrogen plays a crucial role in determining the potency and selectivity of this compound. The length, branching, and lipophilicity of the N-alkyl substituent are key determinants of how the molecule interacts with its biological target.

The propyl group can fit into specific hydrophobic pockets within a receptor, and its flexibility allows for conformational adjustments that can optimize binding. The specific length of the propyl chain may be ideal for spanning a particular distance within the binding site to interact with a distal hydrophobic region, thereby increasing binding affinity. N-alkylation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. researchgate.net The choice of a propyl group is often a balance between increasing lipophilicity for better target engagement and maintaining sufficient aqueous solubility for favorable pharmacokinetics.

Significance of the Sulfonamide Group in Biological Efficacy

The sulfonamide group is a cornerstone of the biological efficacy of this compound and is a well-established pharmacophore in medicinal chemistry. researchgate.netopenaccesspub.orgnih.govajchem-b.com This functional group is capable of forming key hydrogen bonds and coordinating with metal ions in enzyme active sites, which is often the basis of its mechanism of action. nih.govnih.gov

The sulfonamide moiety is a versatile hydrogen bond donor and acceptor. The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors. These interactions are critical for anchoring the molecule within a receptor's binding site and ensuring a specific orientation for optimal activity. researchgate.net

In many instances, sulfonamides act as inhibitors of enzymes, such as carbonic anhydrases, by coordinating to the zinc ion in the active site. nih.gov The sulfonamide group is also a key structural feature in various antibacterial, and anticancer agents. researchgate.netrsc.orgresearchgate.net The electronic properties of the sulfonamide group can be modulated by the substituents on the pyridine ring, which in turn affects its binding affinity and inhibitory potency. openaccesspub.org The metabolic stability of the sulfonamide group is another important aspect, as it is generally more resistant to hydrolysis compared to amide bonds. researchgate.net

Substituent Effects on the Pyridine Ring

Substituents on the pyridine ring of this compound have a profound impact on its biological activity by influencing its electronic properties, steric profile, and potential for additional molecular interactions. The pyridine ring itself is a key structural motif in many biologically active compounds. rsc.orgresearchgate.net

The position and nature of substituents can alter the electron density of the pyridine ring, which can affect its ability to participate in π-π stacking interactions with aromatic residues in a binding pocket. Electron-withdrawing groups, such as the bromine atom at the C-5 position, can increase the acidity of the sulfonamide proton, potentially leading to stronger interactions with the target. mdpi.com Conversely, electron-donating groups could have the opposite effect.

Studies on related pyridine-3-sulfonamide (B1584339) derivatives have demonstrated the importance of substituents for activity and selectivity. For example, in a series of 6-(indol-2-yl)pyridine-3-sulfonamides, the optimal combination of substituents on both the indole (B1671886) and pyridine rings was crucial for achieving the desired pharmacokinetic and safety profiles. nih.govresearchgate.net Similarly, in 4-substituted pyridine-3-sulfonamides, the nature of the substituent at the 4-position significantly influenced their inhibitory activity against different carbonic anhydrase isoforms. nih.govmdpi.comnih.gov The rates of hydrolysis of benzenesulphonyl chlorides catalyzed by substituted pyridines have been shown to be dependent on the electronic nature of the substituents on the pyridine ring. rsc.org

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For compounds like this compound, QSAR models can be developed to predict the activity of new analogs and to guide the design of more potent and selective molecules. nih.goveurjchem.com

QSAR models typically use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its lipophilicity (logP), electronic properties (e.g., Hammett constants, partial charges), and steric parameters (e.g., molar refractivity, van der Waals volume). nih.gov By correlating these descriptors with the observed biological activity of a set of compounds, a predictive model can be built.

Interactive Data Table: SAR Summary of Pyridine-3-Sulfonamide Derivatives

Structural MoietyKey SAR Observations from Analogous CompoundsPotential Impact on this compound
Bromine at C-5 Halogens can increase lipophilicity and participate in halogen bonding. Electron-withdrawing nature influences ring electronics.May enhance binding affinity and modulate electronic properties of the pyridine ring and sulfonamide group.
N-propyl Chain Alkyl chain length and lipophilicity are critical for potency and selectivity. Can occupy hydrophobic pockets in the target. nih.govContributes to optimal lipophilicity for membrane permeability and target interaction. Its length may be ideal for specific binding site interactions.
Sulfonamide Group Acts as a key pharmacophore, forming hydrogen bonds and coordinating with metal ions. researchgate.netnih.gov Essential for anchoring the molecule in the binding site.Crucial for biological efficacy through hydrogen bonding and potential coordination with metallic cofactors in enzymes.
Pyridine Ring Substituents Substituents modulate electronic and steric properties, affecting binding and selectivity. nih.govmdpi.comnih.govnih.govThe overall substitution pattern, including the C-5 bromine, dictates the molecule's interaction profile with its biological target.

Potential Research Applications and Future Directions

5-Bromo-N-propylpyridine-3-sulfonamide as a Chemical Probe for Biological Targets

The utility of a small molecule as a chemical probe hinges on its ability to selectively interact with a biological target, thereby elucidating the target's function. The structural features of this compound, specifically the substituted pyridine (B92270) ring and the sulfonamide linkage, are common motifs in molecules with high affinity for various enzymes and receptors.

The sulfonamide group is a well-known pharmacophore, recognized for its role in inhibiting enzymes such as carbonic anhydrases and proteases. The pyridine ring, a bioisostere of a phenyl group, can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition. The bromine atom at the 5-position can serve as a valuable tool for biophysical studies, such as X-ray crystallography, to map the binding orientation of the molecule within a protein's active site. The N-propyl group provides a handle for modulating lipophilicity and exploring specific hydrophobic pockets within a target protein.

Given these characteristics, this compound could be investigated as a chemical probe for a range of biological targets. Initial screening against diverse panels of kinases, proteases, and other enzymes could reveal specific interactions. Subsequent structure-activity relationship (SAR) studies would then be essential to optimize selectivity and potency.

Development of New Scaffold Derivatives for Mechanistic Studies

The this compound scaffold offers a versatile platform for the generation of a library of derivatives to probe biological mechanisms. The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.

These modifications can systematically alter the electronic and steric properties of the molecule, providing valuable insights into the molecular determinants of biological activity. For instance, replacing the bromine with different aryl or alkyl groups could modulate the compound's interaction with specific residues in a binding pocket.

Furthermore, the N-propyl group on the sulfonamide can be readily varied. Synthesis of a series of analogs with different alkyl chains, cyclic groups, or functionalized moieties would allow for a comprehensive exploration of the binding site's topology and the role of this substituent in target engagement. These derivatives would be invaluable tools for mechanistic studies, helping to elucidate the mode of action and identify key interactions at the molecular level.

Advancements in Synthetic Methodologies for Pyridine Sulfonamides

While the synthesis of pyridine sulfonamides is generally well-established, there is always room for improvement in terms of efficiency, scalability, and environmental impact. The preparation of this compound typically involves the reaction of 5-bromopyridine-3-sulfonyl chloride with propylamine. The synthesis of the sulfonyl chloride precursor is a key step that can often be challenging.

Moreover, the principles of green chemistry could be applied to the synthesis of this compound and its derivatives. This would involve the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. Such advancements would not only be beneficial from an environmental perspective but could also make the synthesis more cost-effective for large-scale production.

Integration of Advanced Computational Approaches in Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and development. In the context of this compound, computational approaches can be employed to accelerate the design and optimization of new derivatives with desired biological activities.

Molecular docking studies can be used to predict the binding mode of this compound and its analogs to the active sites of various biological targets. This information can guide the rational design of new compounds with improved affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of pyridine sulfonamides with their biological activity, enabling the prediction of the activity of virtual compounds.

Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing key interactions and conformational changes that are not apparent from static docking models. These computational predictions can then be used to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Exploration of New Biological Activities and Target Pathways (Preclinical)

The pyridine sulfonamide scaffold is associated with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. While the specific biological profile of this compound is yet to be determined, it is plausible that it may exhibit some of these activities.

Preclinical studies are therefore warranted to explore the potential therapeutic applications of this compound. Initial in vitro screening against a panel of cancer cell lines, pathogenic bacteria, and viruses could reveal promising leads. For example, some sulfonamides are known to inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. nih.gov

Should any significant activity be identified, further preclinical investigations would be necessary to elucidate the mechanism of action and to evaluate the compound's efficacy and safety in animal models. These studies could uncover novel biological activities and identify new target pathways for the pyridine sulfonamide class of compounds.

Addressing Research Gaps and Challenges in Pyridine Sulfonamide Chemistry

Future research should aim to fill this gap by conducting detailed investigations into the synthesis, characterization, and biological evaluation of specific pyridine sulfonamide derivatives. This will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening.

Another challenge is the potential for off-target effects and toxicity, which is a common concern for many small molecule inhibitors. Thorough preclinical safety and toxicology studies will be crucial to assess the therapeutic potential of this compound and its derivatives. Overcoming these challenges will be key to unlocking the full potential of this promising class of compounds.

Q & A

Q. What is a reliable synthetic route for 5-bromo-N-propylpyridine-3-sulfonamide with high purity?

The synthesis typically involves coupling 5-bromopyridine-3-amine with propane sulfonyl chloride under basic conditions. Triethylamine (Et₃N) or pyridine is used to neutralize HCl generated during the reaction. Key steps:

  • Dissolve 5-bromopyridine-3-amine in anhydrous dichloromethane (DCM).
  • Add propane sulfonyl chloride dropwise at 0°C under inert atmosphere.
  • Stir for 12–24 hours at room temperature.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
  • Monitor reaction progress using TLC or HPLC (retention time ~8–10 min). Purity >95% is achievable with optimized stoichiometry (1:1.2 amine:sulfonyl chloride) .

Q. Which spectroscopic methods are most effective for structural confirmation?

  • ¹H/¹³C NMR : Pyridine ring protons (δ 7.5–8.5 ppm), propyl group signals (δ 0.9–1.5 ppm for CH₃, δ 1.6–2.1 ppm for CH₂), and sulfonamide NH (δ 3.1–3.3 ppm, broad).
  • IR Spectroscopy : Strong S=O stretches at 1150–1350 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 308–310 (isotopic pattern confirms bromine).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between pyridine and sulfonamide ~15°) .

Q. How to identify and mitigate common impurities in synthesis?

  • Major impurities : Unreacted sulfonyl chloride (retains -SO₂Cl group, detectable via IR at 1370 cm⁻¹) or residual amine (basic pH in aqueous workup).
  • Remediation :
    • Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
    • Recrystallize in ethanol/water (7:3 v/v) to remove hydrophilic byproducts.
    • Confirm purity via HPLC-MS with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain bromine substitution reactivity in this compound?

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Factors influencing reactivity:

  • Electrophilicity : Enhanced by electron-withdrawing sulfonamide group at position 3.
  • Kinetic studies : Pseudo-first-order rate constants (k) in SNAr with piperidine show dependence on solvent polarity (DMF > DCM).
  • DFT calculations : Predict activation barriers for SNAr (~25 kcal/mol in DMF) and charge distribution at reaction sites .

Q. How can computational modeling predict bioactivity or environmental behavior?

  • QSAR Models : Use descriptors like LogP (predicted ~2.1), polar surface area (~75 Ų), and H-bond acceptors (3–4).
  • Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity; docking score ≤−7.5 kcal/mol suggests strong interaction).
  • Environmental Fate : EPI Suite predicts moderate biodegradability (BIOWIN3 ~0.5) and low bioaccumulation potential (BCF ~150 L/kg) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in COX-2 inhibition IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from:
    • Assay conditions (e.g., pH, temperature, enzyme source).
    • Compound purity (HPLC >95% required).
    • Structural analogs (e.g., N-propyl vs. N-ethyl substitution).
  • Resolution Strategies :
    • Validate via orthogonal assays (SPR vs. fluorescence polarization).
    • Apply ANOVA to assess inter-laboratory variability.
    • Cross-reference with crystallographic data to confirm binding poses .

Q. What methodologies optimize reaction scalability without compromising yield?

  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), catalyst (Pd(PPh₃)₄ for cross-coupling), and temperature.
  • Process Analytical Technology (PAT) : Use in-situ FTIR to monitor sulfonamide formation in real time.
  • Scale-up Protocol :
    • Pilot batch (10 g): 82% yield in DMF at 80°C.
    • Industrial batch (1 kg): 75% yield with continuous flow reactor (residence time 30 min) .

Q. How to assess environmental degradation pathways and ecotoxicity?

  • Hydrolysis Studies : Expose to pH 2–12 buffers; LC-MS identifies desulfonated or debrominated products.
  • Photolysis : UV irradiation (254 nm) in aqueous solution generates hydroxylated derivatives (e.g., 5-hydroxy-N-propylpyridine-3-sulfonamide).
  • Ecotoxicity Testing :
    • Daphnia magna 48-h LC₅₀: 12 mg/L (moderate toxicity).
    • Algal growth inhibition (EC₅₀): 8 mg/L .

Q. Notes

  • Avoid abbreviations; use full chemical names (e.g., N-propyl instead of N-Pr).
  • For advanced characterization, combine experimental data (NMR/MS) with computational models (DFT, QSAR) .
  • Contradictions in bioactivity data require rigorous validation via orthogonal assays and statistical analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.